molecular formula C15H20N2O2S B13884317 5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide

5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide

Cat. No.: B13884317
M. Wt: 292.4 g/mol
InChI Key: MWOPJUBBAFHSNL-UHFFFAOYSA-N
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Description

5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group (R-SO₂NH₂) and are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to form 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.

    Sulfonation: 1-aminonaphthalene is then sulfonated to introduce the sulfonamide group, resulting in 1-amino-naphthalene-1-sulfonamide.

    Alkylation: The sulfonamide is alkylated with butyl and methyl groups to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.

    Sulfadiazine: Another sulfonamide drug used in combination with other drugs to treat infections.

    Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.

Uniqueness

5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other sulfonamides. Its butyl and methyl substitutions can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C15H20N2O2S/c1-3-4-11-17(2)20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)16/h5-10H,3-4,11,16H2,1-2H3

InChI Key

MWOPJUBBAFHSNL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

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